1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol physical properties
1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol physical properties
An In-Depth Technical Guide to the Physical Properties of 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol
Abstract
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol (CAS No. 727-49-1). Intended for researchers, medicinal chemists, and materials scientists, this document synthesizes available data on the compound's thermal properties, acidity, and spectroscopic signatures. Beyond a simple recitation of data, this guide explains the causality behind experimental observations and provides standardized, reproducible protocols for property determination. As a key fluorinated building block, a thorough understanding of its physical characteristics is paramount for its effective application in drug development and advanced materials synthesis.[1][2]
Compound Identification and Molecular Structure
1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol is a highly fluorinated aromatic alcohol. The extensive fluorination dramatically influences its electronic properties, reactivity, and intermolecular interactions compared to its non-fluorinated analog, 2-naphthol.
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IUPAC Name: 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol[3]
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Synonyms: Heptafluoro-2-naphthol, Perfluoro-2-naphthol, beta-Hydroxy-heptafluoronaphthalene[1][4]
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Molecular Weight: 270.10 g/mol [3]
Molecular Structure:
The structure consists of a naphthalene core where all hydrogen atoms, except for the one on the hydroxyl group and one on the aromatic ring, have been substituted with fluorine.
Core Physical Properties
The physical state and thermal properties are critical for determining appropriate storage, handling, and reaction conditions. The data presented below has been aggregated from verified chemical data sources.
| Property | Value | Source(s) |
| Appearance | Grey or white powder | [1] |
| Melting Point | 120-124 °C | [1][2][4] |
| Boiling Point | 275 °C (predicted) | [1][2][4] |
| Density | 1.783 g/cm³ (predicted) | [1][2][4] |
| pKa | 3.94 ± 0.50 (predicted) | [1][2][4] |
Expert Insights: The predicted pKa of ~3.94 is significantly lower than that of 2-naphthol (~9.5), indicating a dramatic increase in acidity. This is a direct consequence of the seven electron-withdrawing fluorine atoms on the naphthalene ring. They stabilize the corresponding naphthoxide anion through the inductive effect, making the hydroxyl proton much more acidic and readily abstracted. This enhanced acidity is a key consideration for its use in base-mediated reactions.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint for compound identification and purity assessment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions corresponding to the O-H, C-F, and aromatic C=C bonds.
Expected Characteristic Absorptions:
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O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹. The breadth is due to hydrogen bonding in the solid state.
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Aromatic C-H Stretch: A weak to medium band typically appearing just above 3000 cm⁻¹[5].
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Aromatic C=C Stretch: Multiple sharp bands in the 1650-1450 cm⁻¹ region are characteristic of the aromatic ring system.
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C-F Stretch: Very strong, intense absorptions in the 1300-1000 cm⁻¹ region. The presence of multiple C-F bonds will result in a complex and prominent set of bands in the fingerprint region, which is a hallmark of highly fluorinated compounds.
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C-O Stretch: A moderate to strong band typically found in the 1260-1000 cm⁻¹ range for phenols.
Caption: Key functional groups and their expected IR absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. For this compound, ¹⁹F NMR is as crucial as ¹H NMR.
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¹H NMR: A single proton environment on the aromatic ring and the hydroxyl proton would be expected. The hydroxyl proton's chemical shift will be concentration-dependent and it may appear as a broad singlet. The aromatic proton will likely appear as a complex multiplet due to coupling with neighboring fluorine atoms.
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¹⁹F NMR: This technique is exceptionally sensitive to the local electronic environment of each fluorine atom.[6] Given the seven distinct fluorine positions, a complex spectrum with seven unique resonances is expected. The chemical shifts and coupling constants (J-values) between different fluorine nuclei provide definitive structural confirmation. Chemical shifts are typically reported relative to an external standard like CFCl₃.[6]
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¹³C NMR: The spectrum will show ten distinct carbon signals. The carbons bonded to fluorine will exhibit large C-F coupling constants, which can be a useful diagnostic tool.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₀HF₇O (Calculated: 270.0021).
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Fragmentation: Electron ionization (EI) would likely cause fragmentation. Common fragmentation patterns for polyfluorinated aromatic compounds involve the loss of CO, F, and CF fragments. The relative abundance of these fragments helps confirm the structure.
Crystal Structure
While specific crystal structure data for this exact molecule was not found in the initial search, analysis of similar highly fluorinated compounds reveals that crystal packing is heavily influenced by intermolecular C-F···F-C and C-F···π interactions.[7][8] In the solid state, it is expected that 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol would form a hydrogen-bonded network via its hydroxyl groups, with these weaker fluorine-mediated interactions further stabilizing the crystal lattice.
Standardized Experimental Protocols
To ensure data reproducibility, the following standardized protocols for determining key physical properties are recommended.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (e.g., < 2 °C) typically signifies a high-purity sample. This protocol uses a modern digital apparatus for accuracy.
Apparatus: Büchi Melting Point B-540 or similar digital melting point apparatus.[9]
Methodology:
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Sample Preparation: Finely grind a small amount of the 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol powder.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary into the heating block of the apparatus.
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Heating Program:
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Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point (~120 °C).
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Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
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Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.
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Replicates: Perform the measurement in triplicate and report the average range.
Protocol: Spectroscopic Sample Preparation and Analysis
Causality: Proper sample preparation is critical for acquiring high-quality, artifact-free spectra. The choice of solvent is dictated by its ability to dissolve the analyte without interfering with the spectral regions of interest.
Workflow Diagram:
Caption: Standardized workflow for spectroscopic characterization.
Methodology:
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NMR Spectroscopy:
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Accurately weigh 5-10 mg of the compound.
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Dissolve in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
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Acquire spectra on a spectrometer (e.g., 400 MHz or higher)[9]. For ¹⁹F NMR, ensure the instrument is calibrated with an appropriate external standard.
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IR Spectroscopy (ATR):
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Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Obtain a background spectrum of the clean, empty ATR crystal.
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Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
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Collect the sample spectrum. Data is typically reported in wavenumbers (cm⁻¹).
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Mass Spectrometry:
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Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a high-purity volatile solvent such as methanol or acetonitrile.
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Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
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Acquire data in both positive and negative ion modes using a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
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Conclusion
1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol is a solid at room temperature with a melting point of 120-124 °C. Its most notable chemical property is its enhanced acidity (predicted pKa ~3.94) due to extensive fluorination. This property, along with its unique spectroscopic fingerprint, makes it a valuable and versatile intermediate in synthetic chemistry. The protocols and data provided in this guide serve as a reliable foundation for its use in research and development, ensuring both safety and reproducibility in experimental design.
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